molecular formula C8H14Cl2N2O2 B13654710 (2R)-2-amino-2-(6-methoxypyridin-3-yl)ethan-1-ol dihydrochloride

(2R)-2-amino-2-(6-methoxypyridin-3-yl)ethan-1-ol dihydrochloride

Cat. No.: B13654710
M. Wt: 241.11 g/mol
InChI Key: PFYSHCLKSHGDJW-UHFFFAOYSA-N
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Description

®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride is a chemical compound that belongs to the class of amino alcohols It features a pyridine ring substituted with a methoxy group at the 6-position and an amino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxypyridin-3-ylamine.

    Reaction with Epoxide: The amine is reacted with an epoxide, such as ®-glycidol, under basic conditions to form the desired amino alcohol.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

    Formation of Dihydrochloride Salt: The free base is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of ®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of amino alcohols with biological targets.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(3-pyridyl)ethanol: Lacks the methoxy group, resulting in different chemical properties.

    2-Amino-2-(4-methoxypyridin-3-yl)ethanol: The methoxy group is positioned differently, affecting its reactivity and interactions.

    2-Amino-2-(6-methylpyridin-3-yl)ethanol: The methoxy group is replaced with a methyl group, altering its hydrophobicity and biological activity.

Uniqueness

®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride is unique due to the presence of the methoxy group at the 6-position of the pyridine ring. This substitution can enhance its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

Molecular Formula

C8H14Cl2N2O2

Molecular Weight

241.11 g/mol

IUPAC Name

2-amino-2-(6-methoxypyridin-3-yl)ethanol;dihydrochloride

InChI

InChI=1S/C8H12N2O2.2ClH/c1-12-8-3-2-6(4-10-8)7(9)5-11;;/h2-4,7,11H,5,9H2,1H3;2*1H

InChI Key

PFYSHCLKSHGDJW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C(CO)N.Cl.Cl

Origin of Product

United States

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